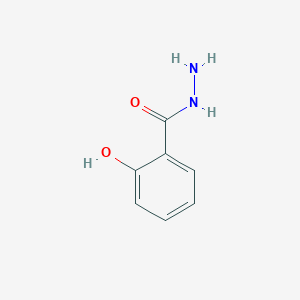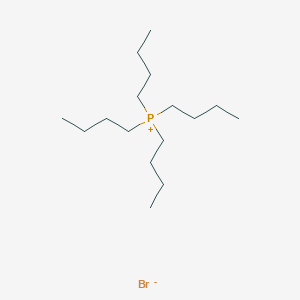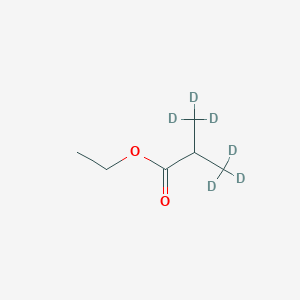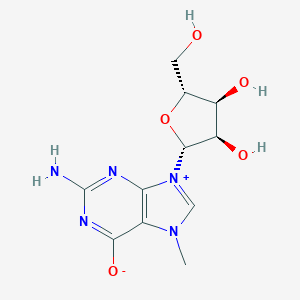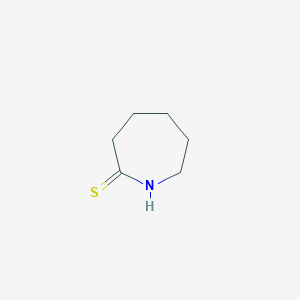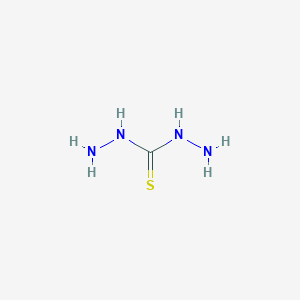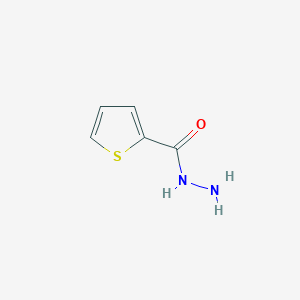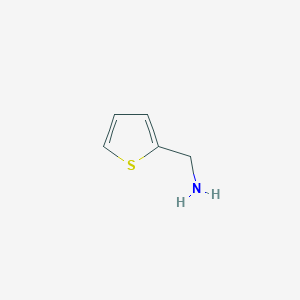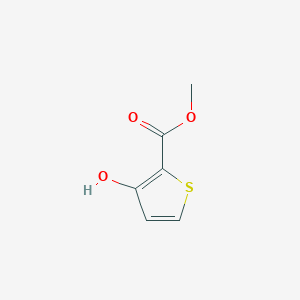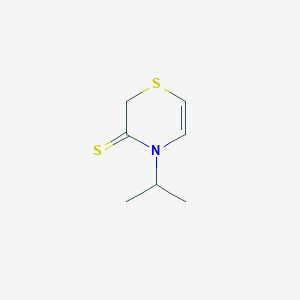
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) is a heterocyclic organic compound that belongs to the thiazine class. Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of sulfur and nitrogen atoms in the thiazine ring contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent. This reaction results in the formation of an intermediate salt, which then cyclizes to form the desired thiazine derivative .
Industrial Production Methods
Industrial production of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored for the industrial production of thiazine derivatives .
化学反応の分析
Types of Reactions
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The thiazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazine ring can coordinate with metal ions, making it a potential ligand for metalloproteins. Additionally, the compound can interact with biological macromolecules, disrupting their normal function and leading to its observed biological activities .
類似化合物との比較
Similar Compounds
1,4-Thiazine: The parent compound of the thiazine class.
4-Methyl-1,4-thiazine-3-thione: A similar compound with a methyl group instead of an isopropyl group.
4-Ethyl-1,4-thiazine-3-thione: A similar compound with an ethyl group.
Uniqueness
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
特性
IUPAC Name |
4-propan-2-yl-1,4-thiazine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS2/c1-6(2)8-3-4-10-5-7(8)9/h3-4,6H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSELCYRZHPPIJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CSCC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



